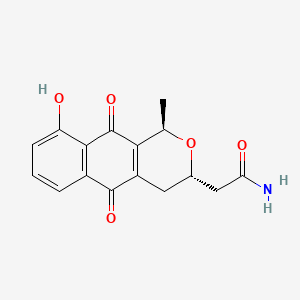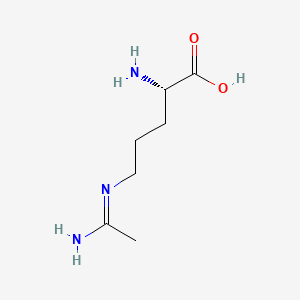
Bethoxazin
Vue d'ensemble
Description
La Bethoxazine est un fongicide, algicide et microbiocide industriel à large spectre. Elle est connue pour son efficacité dans le contrôle des microbes, des algues et des spores fongiques. La Bethoxazine est principalement utilisée dans la préservation des matériaux, des tissus et des revêtements .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La Bethoxazine est synthétisée par une série de réactions chimiques impliquant la formation d'un cycle 1,4,2-oxathiazine. La voie de synthèse spécifique et les conditions réactionnelles ne sont pas largement publiées, mais elle implique l'utilisation de divers réactifs et catalyseurs pour obtenir la structure moléculaire souhaitée .
Méthodes de production industrielle : La production industrielle de la Bethoxazine implique des processus de synthèse chimique à grande échelle. Ces procédés sont conçus pour garantir une pureté et un rendement élevés du composé. Les méthodes industrielles exactes sont exclusives et non divulguées publiquement .
Analyse Des Réactions Chimiques
Types de réactions : La Bethoxazine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La Bethoxazine peut être oxydée pour former divers dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir la Bethoxazine en ses formes réduites.
Substitution : Les réactions de substitution impliquent le remplacement d'un groupe fonctionnel dans la Bethoxazine par un autre.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers nucléophiles et électrophiles sont utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que les réactions de substitution peuvent produire divers composés substitués .
4. Applications de la recherche scientifique
La Bethoxazine a un large éventail d'applications dans la recherche scientifique, notamment :
Chimie : Utilisée comme réactif dans diverses réactions et études chimiques.
Biologie : Enquête sur ses propriétés antimicrobiennes et ses effets sur les cellules microbiennes.
Médecine : Explorée pour ses applications thérapeutiques potentielles en raison de son activité antimicrobienne.
Industrie : Utilisée dans la préservation des matériaux et des revêtements pour prévenir la croissance microbienne
5. Mécanisme d'action
Le mécanisme d'action de la Bethoxazine implique son interaction avec les cellules microbiennes. On pense qu'elle exerce son action microbicide en réagissant avec des biomolécules sulfhydryles endogènes sensibles des cellules microbiennes. Cette interaction perturbe le fonctionnement normal des cellules, conduisant à leur mort .
Composés similaires :
Benzoxazine : Un groupe de composés hétérocycliques bicycliques isomères qui se composent d'un cycle benzénique fusionné à un cycle oxazine.
Bethoguard : Un autre microbiocide industriel à large spectre avec des applications similaires.
Unicité de la Bethoxazine : La Bethoxazine est unique en raison de sa structure chimique spécifique et de son activité à large spectre. Elle est particulièrement efficace dans la préservation des matériaux et des revêtements, ce qui en fait un composé précieux dans diverses applications industrielles .
Applications De Recherche Scientifique
Bethoxazin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its antimicrobial properties and effects on microbial cells.
Medicine: Explored for potential therapeutic applications due to its antimicrobial activity.
Industry: Utilized in material and coating preservation to prevent microbial growth
Mécanisme D'action
The mechanism of action of Bethoxazin involves its interaction with microbial cells. It is believed to exert its microbicidal action by reacting with sensitive endogenous sulfhydryl biomolecules of microbial cells. This interaction disrupts the normal functioning of the cells, leading to their death .
Comparaison Avec Des Composés Similaires
Benzoxazine: A group of isomeric bicyclic heterocyclic compounds that consist of a benzene ring fused to an oxazine ring.
Bethoguard: Another broad-spectrum industrial microbicide with similar applications.
Uniqueness of Bethoxazin: this compound is unique due to its specific chemical structure and broad-spectrum activity. It is particularly effective in material and coating preservation, making it a valuable compound in various industrial applications .
Propriétés
IUPAC Name |
3-(1-benzothiophen-2-yl)-5,6-dihydro-1,4,2-oxathiazine 4-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c13-16-6-5-14-12-11(16)10-7-8-3-1-2-4-9(8)15-10/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAYWXLNSHEHQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)C(=NO1)C2=CC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048051 | |
| Record name | Bethoxazin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163269-30-5 | |
| Record name | Bethoxazin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=163269-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bethoxazin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163269305 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bethoxazin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(benzo[b]thien-2-yl)-5,6-dihydro-1,4,2-oxathiazine-4-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.934 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bethoxazin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BETHOXAZIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DYC6660ZZ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)





![5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE](/img/structure/B1662413.png)





